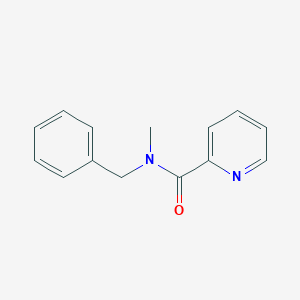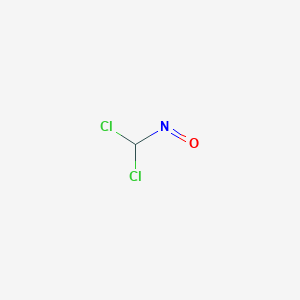
Dichloro(nitroso)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(nitroso)methane is an organic compound with the molecular formula CHCl₂NO. It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a carbon atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Dichloro(nitroso)methane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethane with nitrosyl chloride (NOCl) under controlled conditions. This reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Dichloro(nitroso)methane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dichloronitromethane.
Reduction: Reduction reactions can convert it into dichloromethane and other derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dichloro(nitroso)methane has several applications in scientific research:
Biology: Its reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of dichloro(nitroso)methane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in various reactions, including addition and substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species .
Comparación Con Compuestos Similares
Dichloro(nitroso)methane can be compared with other nitroso compounds, such as nitrosomethane and trichloro(nitroso)methane. While all these compounds share the nitroso functional group, their reactivity and applications can vary significantly. This compound is unique due to its specific combination of chlorine and nitroso groups, which confer distinct chemical properties and reactivity profiles .
Similar compounds include:
- Nitrosomethane (CH₃NO)
- Trichloro(nitroso)methane (CCl₃NO)
- Nitrosobenzene (C₆H₅NO)
These compounds are used in various chemical reactions and have their own unique applications and properties .
Propiedades
Número CAS |
35274-08-9 |
|---|---|
Fórmula molecular |
CHCl2NO |
Peso molecular |
113.93 g/mol |
Nombre IUPAC |
dichloro(nitroso)methane |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h1H |
Clave InChI |
UGOKVCVXNITPGA-UHFFFAOYSA-N |
SMILES canónico |
C(N=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


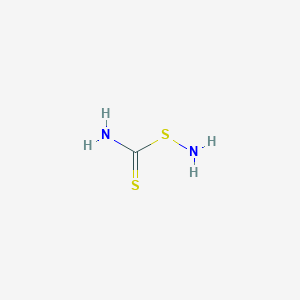
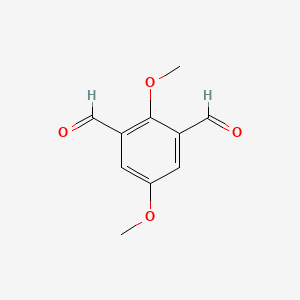


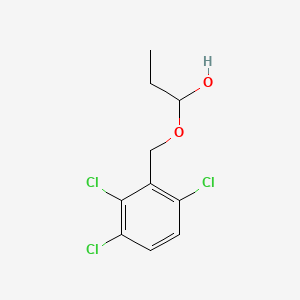
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)

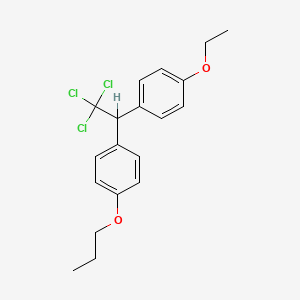
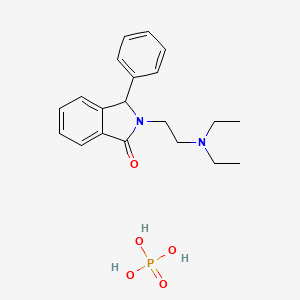

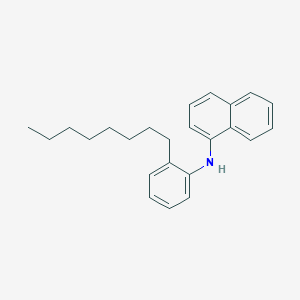
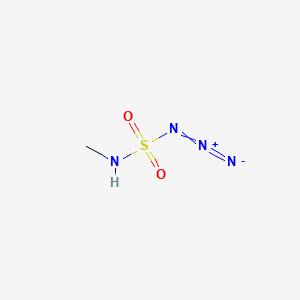
![2-[Bis(3-methylphenoxy)phosphorylamino]ethyl-[6-[2-[bis(3-methylphenoxy)phosphorylamino]ethyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide](/img/structure/B14694078.png)
